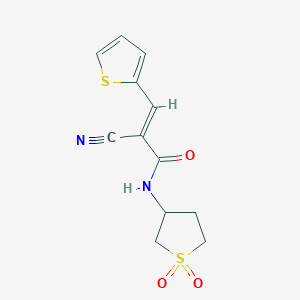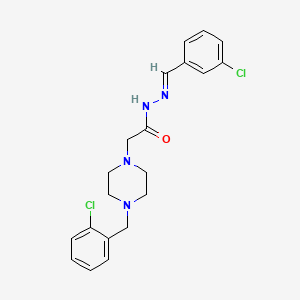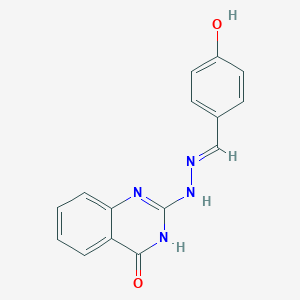
(2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide is a complex organic compound that features a cyano group, a dioxidotetrahydrothienyl group, and a thienyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl group: This could involve the cyclization of a suitable precursor.
Introduction of the cyano group: This might be achieved through a nucleophilic substitution reaction.
Formation of the dioxidotetrahydrothienyl group: This could involve oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This would include considerations for reaction yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl groups.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The compound could undergo substitution reactions, particularly at positions adjacent to the cyano group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide might be used as a building block for synthesizing more complex molecules.
Biology
In biology, the compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of the compound might be investigated for their therapeutic potential.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-2-propenamide
- (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-pyridyl)-2-propenamide
Uniqueness
The uniqueness of (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12N2O3S2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H12N2O3S2/c13-7-9(6-11-2-1-4-18-11)12(15)14-10-3-5-19(16,17)8-10/h1-2,4,6,10H,3,5,8H2,(H,14,15)/b9-6+ |
Clave InChI |
WILHBDUDJYKATA-RMKNXTFCSA-N |
SMILES isomérico |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=CS2)/C#N |
SMILES canónico |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=CS2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)


![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11973770.png)
![4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)

![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![2-(Naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973798.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11973804.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)

